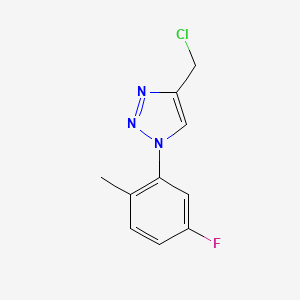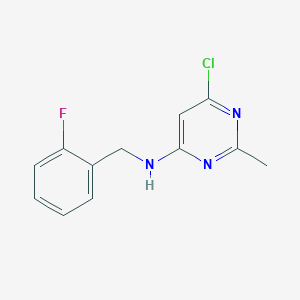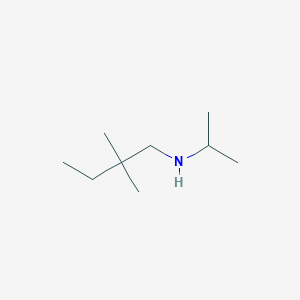
(2,2-Dimethylbutyl)(propan-2-yl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylbutyl)(propan-2-yl)amine” consists of a central nitrogen atom bonded to a 2,2-dimethylbutyl group and a propan-2-yl group. The molecule contains a total of 30 atoms, including 21 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom .
Scientific Research Applications
Pharmaceutical Synthesis
(2,2-Dimethylbutyl)(propan-2-yl)amine can be used in the synthesis of pharmaceutical compounds. Its structure allows it to act as a building block for propargylamines, which are a class of compounds with many pharmaceutical and biological properties . These include drugs like pargyline, rasagiline, and selegiline, which are used against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .
Green Chemistry
The compound can be involved in solvent-free synthesis methods, which are part of green chemistry practices. Solvent-free reactions are significant as they reduce the use of hazardous solvents, making the chemical processes more environmentally friendly .
Neuroprotective Treatments
Derivatives of (2,2-Dimethylbutyl)(propan-2-yl)amine, such as selegiline, have been found to have neuroprotective effects. These effects are crucial for the treatment of neurodegenerative diseases and are independent of monoamine oxidase-B inhibition .
Enzyme Inhibition
This compound can be used to create inhibitors for specific enzymes. For example, pargyline, a derivative, acts as an irreversible selective monoamine oxidase-B inhibitor, which is beneficial for treating certain types of diabetes and cardiovascular complications .
Cancer Research
In cancer research, derivatives of (2,2-Dimethylbutyl)(propan-2-yl)amine have been identified to inhibit lysine-specific demethylase-1 (LSD-1). This inhibition, when combined with chemotherapeutic agents, can result in induced senescence and growth inhibition of cancer cells .
Biocatalysis
The compound can be used in biocatalytic processes to produce enantiomerically pure amines. These amines are essential in the synthesis of active pharmaceutical ingredients and can be used as resolving agents for the separation of enantiomers .
properties
IUPAC Name |
2,2-dimethyl-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-9(4,5)7-10-8(2)3/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHOTGBIVSMASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)
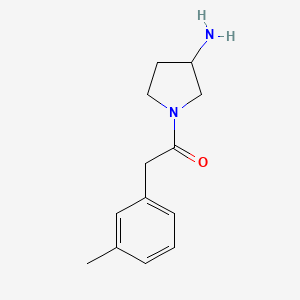
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
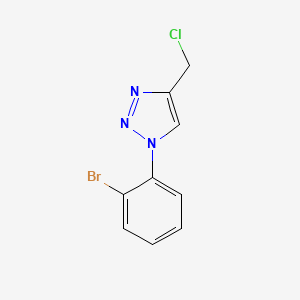
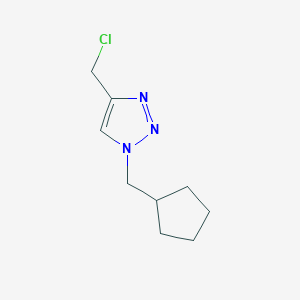
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
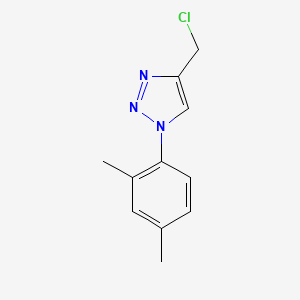
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
